6-cyclopropyl-3-methyl-1-phenyl-N-[3-(1H-pyrazol-1-yl)pentyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, a phenyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-methyl-1-phenylpyrazole derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Pyrazole Moiety: The pyrazole moiety can be attached through a nucleophilic substitution reaction, where a pyrazole derivative reacts with an appropriate electrophile.
Final Coupling Step: The final step involves coupling the synthesized intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: An aminopyrazole derivative with similar structural features.
Cyclopropyl-containing compounds: Compounds with cyclopropyl groups that exhibit similar reactivity and properties.
Uniqueness
6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C25H28N6O |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-1-phenyl-N-(3-pyrazol-1-ylpentyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H28N6O/c1-3-19(30-15-7-13-27-30)12-14-26-25(32)21-16-22(18-10-11-18)28-24-23(21)17(2)29-31(24)20-8-5-4-6-9-20/h4-9,13,15-16,18-19H,3,10-12,14H2,1-2H3,(H,26,32) |
InChI Key |
JEQMYSZOHMZQHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C)C4CC4)N5C=CC=N5 |
Origin of Product |
United States |
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